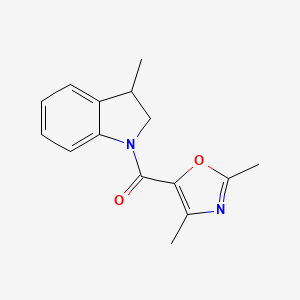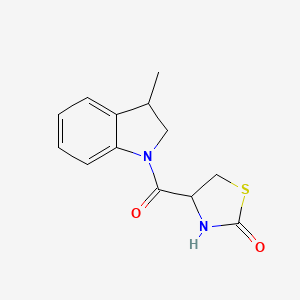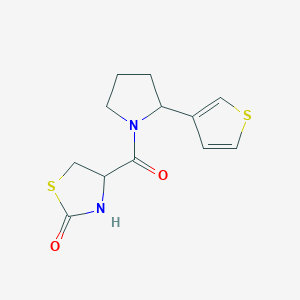
(2,4-Dimethyl-1,3-oxazol-5-yl)-(3-methyl-2,3-dihydroindol-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Dimethyl-1,3-oxazol-5-yl)-(3-methyl-2,3-dihydroindol-1-yl)methanone, also known as DMIM, is a novel compound that has attracted significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of (2,4-Dimethyl-1,3-oxazol-5-yl)-(3-methyl-2,3-dihydroindol-1-yl)methanone is not fully understood, but studies suggest that it may act by inhibiting specific enzymes or modulating specific signaling pathways in the body. In cancer cells, (2,4-Dimethyl-1,3-oxazol-5-yl)-(3-methyl-2,3-dihydroindol-1-yl)methanone has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. In the brain, (2,4-Dimethyl-1,3-oxazol-5-yl)-(3-methyl-2,3-dihydroindol-1-yl)methanone has been shown to modulate the activity of specific neurotransmitters, such as dopamine and acetylcholine, which are involved in the regulation of mood, cognition, and movement.
Biochemical and Physiological Effects:
(2,4-Dimethyl-1,3-oxazol-5-yl)-(3-methyl-2,3-dihydroindol-1-yl)methanone has been shown to have a range of biochemical and physiological effects, depending on the specific application. In cancer cells, (2,4-Dimethyl-1,3-oxazol-5-yl)-(3-methyl-2,3-dihydroindol-1-yl)methanone has been shown to induce apoptosis, inhibit cell proliferation, and modulate gene expression. In the brain, (2,4-Dimethyl-1,3-oxazol-5-yl)-(3-methyl-2,3-dihydroindol-1-yl)methanone has been shown to improve cognitive function, enhance memory, and modulate neurotransmitter activity. (2,4-Dimethyl-1,3-oxazol-5-yl)-(3-methyl-2,3-dihydroindol-1-yl)methanone has also been investigated for its potential use as a catalyst in organic synthesis reactions, where it has been shown to exhibit high selectivity and efficiency.
実験室実験の利点と制限
(2,4-Dimethyl-1,3-oxazol-5-yl)-(3-methyl-2,3-dihydroindol-1-yl)methanone has several advantages for lab experiments, including its high purity, moderate yield, and wide range of potential applications. However, it also has some limitations, including its relatively complex synthesis method, which may limit its scalability for large-scale production. Additionally, (2,4-Dimethyl-1,3-oxazol-5-yl)-(3-methyl-2,3-dihydroindol-1-yl)methanone has not been extensively studied for its potential toxicity or side effects, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on (2,4-Dimethyl-1,3-oxazol-5-yl)-(3-methyl-2,3-dihydroindol-1-yl)methanone, including its potential use as a therapeutic agent for various diseases, its use as a catalyst in organic synthesis reactions, and its potential use in the development of new materials. Additionally, further studies are needed to fully understand the mechanism of action of (2,4-Dimethyl-1,3-oxazol-5-yl)-(3-methyl-2,3-dihydroindol-1-yl)methanone and its potential toxicity and side effects. Overall, (2,4-Dimethyl-1,3-oxazol-5-yl)-(3-methyl-2,3-dihydroindol-1-yl)methanone has significant potential for various applications, and further research is needed to fully explore its potential.
合成法
(2,4-Dimethyl-1,3-oxazol-5-yl)-(3-methyl-2,3-dihydroindol-1-yl)methanone can be synthesized through a multistep process that involves the condensation of 2,4-dimethyl-5-formyl-1,3-oxazole and 3-methylindole-2-carboxaldehyde, followed by reduction and cyclization. The final product is obtained in moderate yield and high purity, making it suitable for various research applications.
科学的研究の応用
(2,4-Dimethyl-1,3-oxazol-5-yl)-(3-methyl-2,3-dihydroindol-1-yl)methanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, (2,4-Dimethyl-1,3-oxazol-5-yl)-(3-methyl-2,3-dihydroindol-1-yl)methanone has shown promising results as a potential anticancer agent, with studies suggesting that it can induce apoptosis in cancer cells by inhibiting the activity of specific enzymes. (2,4-Dimethyl-1,3-oxazol-5-yl)-(3-methyl-2,3-dihydroindol-1-yl)methanone has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, due to its ability to modulate specific signaling pathways in the brain.
特性
IUPAC Name |
(2,4-dimethyl-1,3-oxazol-5-yl)-(3-methyl-2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-9-8-17(13-7-5-4-6-12(9)13)15(18)14-10(2)16-11(3)19-14/h4-7,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPMVMDYRWQSPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=CC=CC=C12)C(=O)C3=C(N=C(O3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]methanesulfonamide](/img/structure/B7585683.png)

![1-[1-(Furan-2-yl)ethyl]-1-methyl-3-(1-pyrimidin-2-ylpyrazol-4-yl)urea](/img/structure/B7585689.png)
![1-[2-(3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)phenyl]ethanone](/img/structure/B7585703.png)
![N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide](/img/structure/B7585705.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]-2-methylsulfonylimidazole](/img/structure/B7585723.png)

![N-(1-ethylindol-6-yl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B7585734.png)
![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B7585750.png)

![3-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B7585765.png)


